

# A Spectroscopic Comparison of 1-Bromo-4-cyclohexylbenzene and Its Derivatives

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## Compound of Interest

Compound Name: 1-Bromo-4-cyclohexylbenzene

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This guide provides a detailed spectroscopic comparison of **1-bromo-4-cyclohexylbenzene** and its derivatives. The objective is to offer a comprehensive analysis of their characteristic spectral features using Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-bromo-4-cyclohexylbenzene** and its relevant derivatives. These derivatives include variations on the alkyl substituent on the benzene ring, providing insight into the electronic and structural effects on the spectral properties.

## $^1\text{H}$ NMR Spectral Data

Table 1:  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ , ppm) for **1-Bromo-4-cyclohexylbenzene** and its Derivatives in  $\text{CDCl}_3$ .

Compound	Aromatic Protons (ortho to Br)	Aromatic Protons (ortho to Cyclohexyl)	Cyclohexyl/Alkyl Protons	Reference
1-Bromo-4-cyclohexylbenzene	7.35-7.45 (d)	7.05-7.15 (d)	1.20-1.90 (m), 2.45 (tt)	[1]
1-Bromo-4-ethylbenzene	7.39 (d)	7.08 (d)	2.61 (q), 1.21 (t)	[2][3]
1-Bromo-4-propylbenzene	7.37 (d)	7.05 (d)	2.53 (t), 1.61 (sext), 0.92 (t)	[4]
1-Bromo-4-butylbenzene	7.37 (d)	7.06 (d)	2.55 (t), 1.57 (quin), 1.33 (sext), 0.91 (t)	[5]

## <sup>13</sup>C NMR Spectral Data

Table 2: <sup>13</sup>C NMR Chemical Shifts ( $\delta$ , ppm) for **1-Bromo-4-cyclohexylbenzene** and Related Compounds in  $\text{CDCl}_3$ .

Compound	C-Br	C-Cyclohexyl/Alkyl	Aromatic CH (ortho to Br)	CH (ortho to Cyclohexyl/Alkyl)	Cyclohexyl/Alkyl Carbons	Reference
1-Bromo-4-cyclohexylbenzene	~120	~147	~132	~128	~44, 34, 27, 26	[1][6]
1-Bromo-4-ethylbenzene	120.0	143.5	131.5	129.8	28.3, 15.4	
Cyclohexylbenzene	147.9	128.3	126.7	125.8	44.7, 34.7, 27.2, 26.4	[6]

## Infrared (IR) Spectral Data

Table 3: Key IR Absorption Frequencies ( $\text{cm}^{-1}$ ) for **1-Bromo-4-cyclohexylbenzene** and its Derivatives.

Compound	Aromatic C-H Stretch	Aliphatic C-H Stretch	C=C Stretch (Aromatic)	C-Br Stretch	Reference
1-Bromo-4-cyclohexylbenzene	~3070	2850-2930	~1485, 1590	500-600	[1]
1-Bromo-4-ethylbenzene	~3030	2870-2965	~1488, 1591	500-600	[2]
1-Bromo-4-vinylbenzene	~3080	-	~1487, 1590	500-600	[7]

## Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios ( $m/z$ ) for **1-Bromo-4-cyclohexylbenzene** and its Derivatives (Electron Ionization).

Compound	Molecular Ion $[M]^+$	$[M-\text{Br}]^+$	Major Fragments	Reference
1-Bromo-4-cyclohexylbenzene	238/240	159	115, 91	[8]
1-Bromo-4-ethylbenzene	184/186	105	77	[2]
1-Bromo-4-propylbenzene	198/200	119	91	[9]

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of the compound was dissolved in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- $^{13}\text{C}$  NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

## Infrared (IR) Spectroscopy

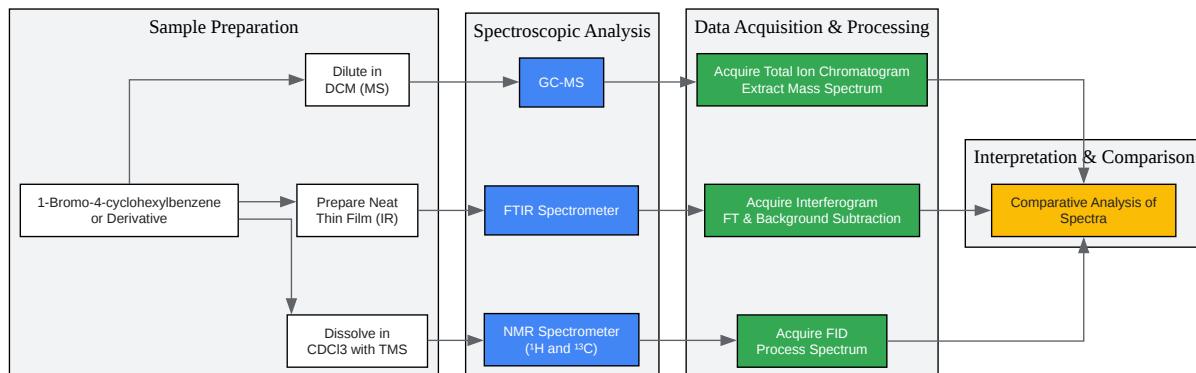
- **Sample Preparation:** For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates.
- **Data Acquisition:** IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Spectra were collected in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) equipped with a capillary column. A small amount of the sample was dissolved in a volatile solvent (e.g., dichloromethane) and injected into the GC.
- **Ionization and Analysis:** Electron Ionization (EI) was performed at 70 eV. The mass analyzer scanned a mass-to-charge ( $m/z$ ) range of 40-500 amu.

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **1-bromo-4-cyclohexylbenzene** and its derivatives.

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Caption: General workflow for the spectroscopic analysis of organic compounds.

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